molecular formula C23H23N5O3 B2935849 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898422-00-9

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2935849
CAS RN: 898422-00-9
M. Wt: 417.469
InChI Key: WVZZSEIMGSYOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, also known as TBCA, is a small molecule inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is responsible for initiating the immune response to viral and bacterial infections by producing cyclic GMP-AMP (cGAMP), a second messenger molecule that activates the STING pathway. TBCA has shown promise as a potential therapeutic agent in the treatment of autoimmune diseases and cancer.

Mechanism Of Action

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide inhibits cGAS activity by binding to a specific pocket in the enzyme's catalytic domain. This prevents cGAS from binding to DNA and producing cGAMP, which in turn prevents the activation of the STING pathway. The STING pathway is a key mediator of the immune response to viral and bacterial infections, and its dysregulation has been implicated in the development of autoimmune diseases and cancer.
Biochemical and Physiological Effects
9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In immune cells, 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In animal models of autoimmune diseases, 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide reduces inflammation and tissue damage. In cancer cells, 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide inhibits cell proliferation and induces apoptosis.

Advantages And Limitations For Lab Experiments

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide has several advantages as a research tool for studying the cGAS-STING pathway. It is a specific and potent inhibitor of cGAS activity, and its effects can be easily measured using assays for cGAMP production and downstream signaling. However, 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide has some limitations as well. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or pathways. In addition, its effectiveness may be limited by factors such as cell permeability and stability.

Future Directions

There are several potential future directions for research on 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide and the cGAS-STING pathway. One area of interest is the development of more potent and specific inhibitors of cGAS activity. Another area of interest is the identification of novel signaling pathways that are regulated by cGAS and STING. Finally, 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide and other cGAS inhibitors may have therapeutic applications in the treatment of autoimmune diseases and cancer, and further research is needed to explore these possibilities.

Synthesis Methods

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide can be synthesized using a multi-step organic synthesis approach. The starting material is 2,6-dichloropurine, which is reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding arylated purine. This intermediate is then reacted with tert-butyl-4-iodobenzoate in the presence of a base to form the tert-butyl ester. Finally, the ester is hydrolyzed to form the carboxylic acid, which is then coupled with 4-tert-butylphenylamine to form 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide.

Scientific Research Applications

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide inhibits cGAS activity and downstream signaling in immune cells, leading to a reduction in the production of pro-inflammatory cytokines. In vivo studies have shown that 9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide can reduce inflammation in animal models of autoimmune diseases such as lupus and psoriasis.

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-23(2,3)14-8-10-15(11-9-14)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)13-6-5-7-16(12-13)31-4/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZZSEIMGSYOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

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